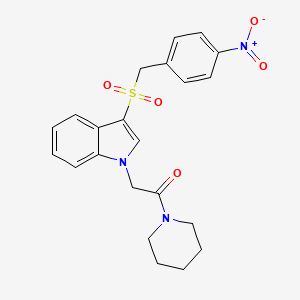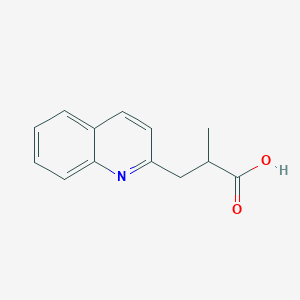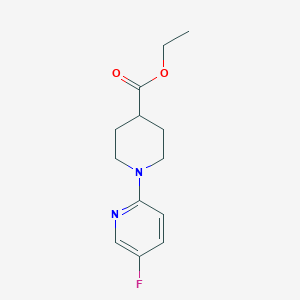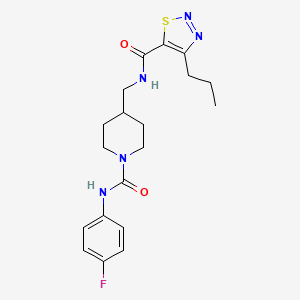
2-(3-((4-nitrobenzyl)sulfonyl)-1H-indol-1-yl)-1-(piperidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-((4-nitrobenzyl)sulfonyl)-1H-indol-1-yl)-1-(piperidin-1-yl)ethanone is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as NBDHEX and has been found to have significant potential in various fields of research due to its unique properties.
Mécanisme D'action
The mechanism of action of NBDHEX involves the inhibition of the enzyme NADH:quinone oxidoreductase (NQO1). This enzyme is involved in the electron transport chain and is required for the production of ATP in the cell. By inhibiting this enzyme, NBDHEX disrupts the energy metabolism of cancer cells, leading to their death.
Biochemical and Physiological Effects
NBDHEX has been found to have significant biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, leading to their death. It has also been found to reduce the production of reactive oxygen species (ROS) in cells, which can cause oxidative damage and lead to various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using NBDHEX in lab experiments is its specificity for NQO1. This allows for the selective targeting of cancer cells that overexpress this enzyme. However, one of the limitations of using NBDHEX is its relatively low solubility in water, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of NBDHEX. One area of research is the development of more effective methods for the delivery of NBDHEX to cancer cells. Another area of research is the study of the potential use of NBDHEX in combination with other anti-cancer agents to enhance its efficacy. Additionally, the study of the effects of NBDHEX on other cellular processes and pathways could lead to the identification of new therapeutic targets for the treatment of cancer and other diseases.
Méthodes De Synthèse
The synthesis of NBDHEX involves the reaction of 3-(4-nitrobenzylsulfonyl)-1H-indole with 1-piperidinoethanone in the presence of a base such as potassium carbonate. The resulting compound is then purified by column chromatography to obtain NBDHEX in a pure form.
Applications De Recherche Scientifique
NBDHEX has been found to have significant potential in various fields of scientific research. It has been studied for its anti-cancer properties and has been found to inhibit the growth and proliferation of cancer cells. It has also been found to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
2-[3-[(4-nitrophenyl)methylsulfonyl]indol-1-yl]-1-piperidin-1-ylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5S/c26-22(23-12-4-1-5-13-23)15-24-14-21(19-6-2-3-7-20(19)24)31(29,30)16-17-8-10-18(11-9-17)25(27)28/h2-3,6-11,14H,1,4-5,12-13,15-16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMHNICIYCIBTEX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-((4-nitrobenzyl)sulfonyl)-1H-indol-1-yl)-1-(piperidin-1-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde O-(4-methoxybenzyl)oxime](/img/structure/B2386966.png)

![1-[(Oxan-4-yl)methyl]pyrrolidin-3-ol](/img/structure/B2386968.png)
![{2-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]ethyl}(methyl)amine](/img/structure/B2386971.png)

![7,8-Dimethoxy-5-[(3-methoxyphenyl)methyl]-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline](/img/structure/B2386974.png)

![Ethyl 2-[(5-fluoro-4-quinazolinyl)oxy]propanoate](/img/structure/B2386982.png)

![N-[6-(3-Carbamoylphenoxy)pyridin-3-yl]-1-prop-2-enoyl-3,4-dihydro-2H-quinoline-6-carboxamide](/img/structure/B2386984.png)


![4-bromo-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2386988.png)
![1-((4-fluorophenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)piperidine-4-carboxamide](/img/structure/B2386989.png)